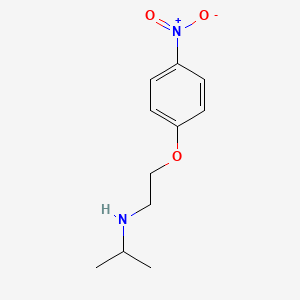
N-isopropyl-2-(p-nitrophenoxy)ethylamine
Übersicht
Beschreibung
N-isopropyl-2-(p-nitrophenoxy)ethylamine: is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.262 g/mol . This compound is characterized by the presence of an isopropyl group, a nitrophenoxy group, and an ethylamine chain. It is often used in early discovery research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(p-nitrophenoxy)ethylamine typically involves the reaction of 4-nitrophenol with 2-chloroethylamine in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, where the nitrophenol acts as a nucleophile attacking the electrophilic carbon in the chloroethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-isopropyl-2-(p-nitrophenoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like in the presence of a .
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as or in the presence of a base like .
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted ethylamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-(p-nitrophenoxy)ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-isopropyl-2-(p-nitrophenoxy)ethylamine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The ethylamine chain can form ionic bonds with negatively charged sites on proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropylamine: A simpler amine with similar reactivity but lacking the nitrophenoxy group.
4-Nitrophenol: Shares the nitrophenoxy group but lacks the ethylamine chain.
2-Chloroethylamine: Contains the ethylamine chain but lacks the nitrophenoxy group.
Uniqueness
N-isopropyl-2-(p-nitrophenoxy)ethylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
N-[2-(4-nitrophenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H16N2O3/c1-9(2)12-7-8-16-11-5-3-10(4-6-11)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
FSFWIEYKZYDEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














